

# A Comprehensive Guide to the Certificate of Analysis for Amfenac-d5

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## Compound of Interest

Compound Name: Amfenac-d5

Cat. No.: B12388588

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of a representative Certificate of Analysis (CoA) for **Amfenac-d5**, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Amfenac. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the quality, purity, and identity of this stable isotope-labeled standard in research and development applications. **Amfenac-d5** is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Amfenac.

## Compound Information

A Certificate of Analysis for a reference standard like **Amfenac-d5** will begin with fundamental identifying information.

Parameter	Specification
Product Name	Amfenac-d5
Alternate Names	2-Amino-3-(benzoyl-d5)benzeneacetic Acid
Chemical Formula	C <sub>15</sub> H <sub>8</sub> D <sub>5</sub> NO <sub>3</sub>
Molecular Weight	260.30 g/mol
CAS Number	Not Assigned
Parent Drug	Amfenac
Appearance	Off-White to Light Yellow Solid
Solubility	Soluble in DMSO and Methanol

## Quantitative Analysis Summary

The core of the CoA provides quantitative data on the purity, identity, and quality of the material. These results are obtained through a series of rigorous analytical tests.

Analytical Test	Method	Result	Specification
Purity (by HPLC)	High-Performance Liquid Chromatography	99.8%	≥ 98.0%
Identity	<sup>1</sup> H-NMR Spectroscopy	Conforms to Structure	Conforms to Structure
Identity	Mass Spectrometry (ESI-MS)	261.1 [M+H] <sup>+</sup>	Consistent with Calculated Mass
Isotopic Purity	Mass Spectrometry	99.5%	≥ 99% Deuterium Incorporation
Residual Solvents	Gas Chromatography (GC)	< 0.1%	Meets USP <467> Requirements
Water Content	Karl Fischer Titration	0.2%	≤ 1.0%

## Detailed Experimental Protocols

To ensure transparency and reproducibility, a comprehensive CoA will detail the methodologies used for the key analytical tests.

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the purity of **Amfenac-d5** by separating it from any potential impurities.

Instrumentation:

- System: Agilent 1260 Infinity II LC System or equivalent
- Detector: Diode Array Detector (DAD)

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10  $\mu$ L

Sample Preparation: A stock solution of **Amfenac-d5** is prepared in methanol at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of 0.1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main **Amfenac-d5** peak relative to the total peak area in the chromatogram.

### <sup>1</sup>H-NMR Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of **Amfenac-d5** and assess the degree of deuteration.

Instrumentation:

- Spectrometer: Bruker Avance III 400 MHz NMR Spectrometer or equivalent

Experimental Parameters:

- Solvent: DMSO-d<sub>6</sub>
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Temperature: 25°C

Data Analysis: The <sup>1</sup>H-NMR spectrum is analyzed for the presence of characteristic proton signals corresponding to the non-deuterated positions of the Amfenac molecule. The absence or significant reduction of signals from the deuterated positions confirms the isotopic labeling.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight of **Amfenac-d5** and determine its isotopic purity.

Instrumentation:

- System: Agilent 6530 Q-TOF LC/MS or equivalent
- Ionization Source: Electrospray Ionization (ESI), positive mode

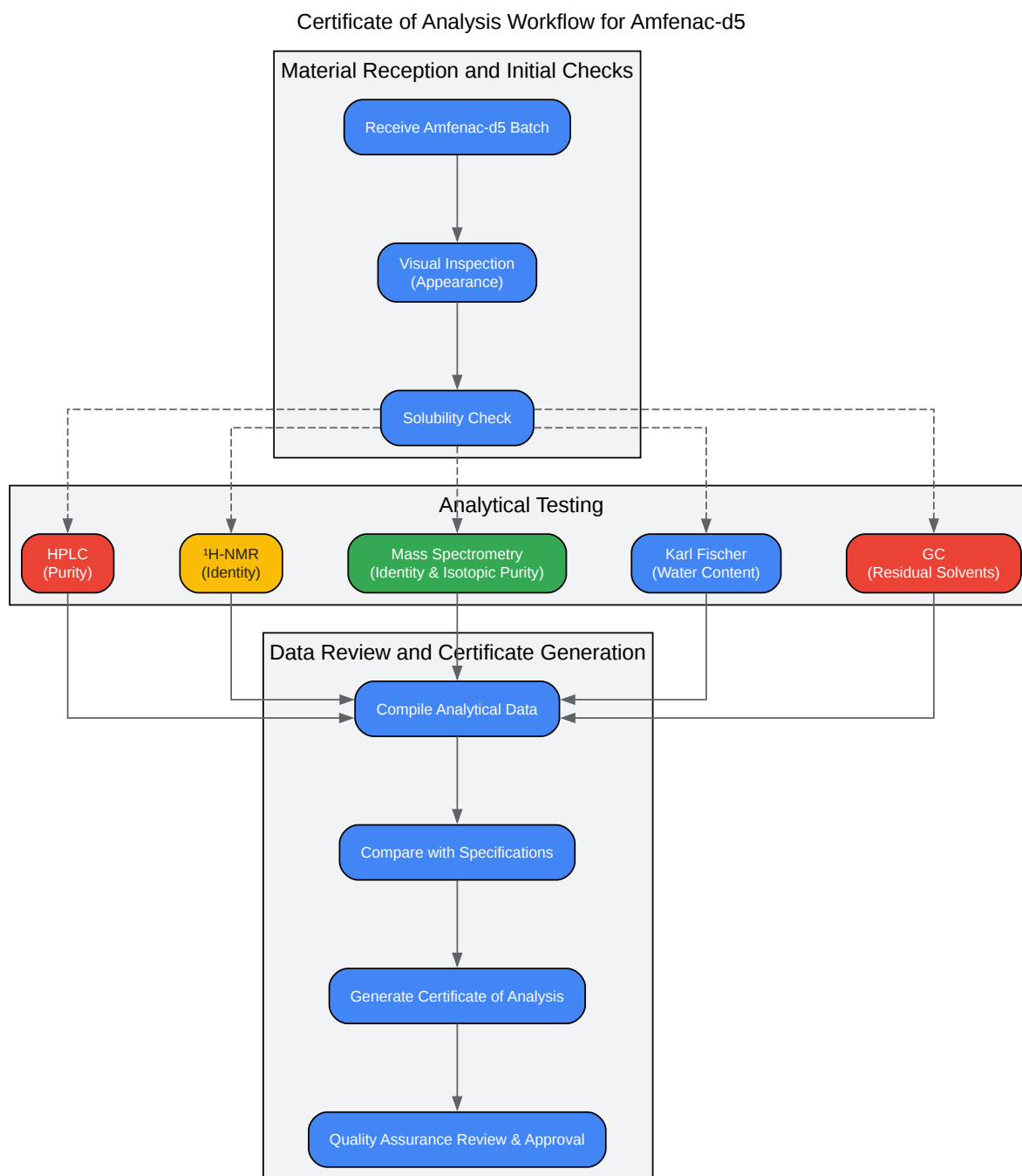
Experimental Parameters:

- Mobile Phase: Acetonitrile/Water (1:1) with 0.1% Formic Acid
- Capillary Voltage: 3500 V
- Fragmentor Voltage: 175 V
- Gas Temperature: 325°C

Data Analysis: The mass spectrum is examined for the presence of the molecular ion peak corresponding to the calculated mass of **Amfenac-d5** ( $[M+H]^+$ ). Isotopic purity is assessed by comparing the intensity of the desired deuterated mass peak to any residual non-deuterated or partially deuterated species.

## Visualizations

### Amfenac-d5 Certificate of Analysis Workflow

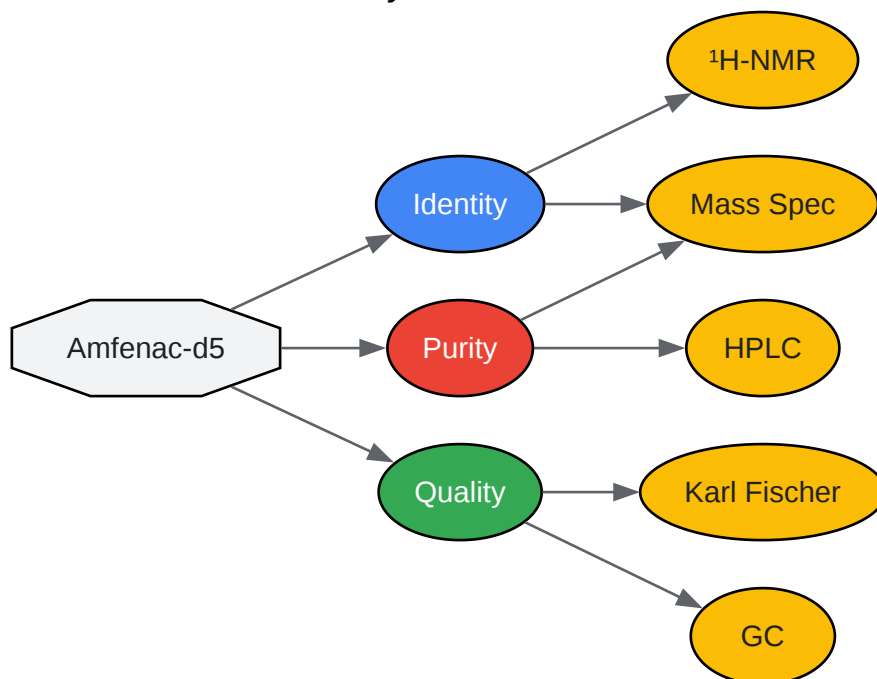


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Caption: Workflow for generating a Certificate of Analysis for **Amfenac-d5**.

## Logical Relationship of Analytical Tests

Interrelation of Analytical Tests for Amfenac-d5



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Caption: Logical relationships between **Amfenac-d5** and its analytical tests.

This guide provides a foundational understanding of the critical information presented in a Certificate of Analysis for **Amfenac-d5**. For specific applications, always refer to the CoA provided by the supplier for the particular lot of material being used.

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